molecular formula C13H20N2 B14773664 2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Cat. No.: B14773664
M. Wt: 204.31 g/mol
InChI Key: SOQOZRXCAGUQLI-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a compound that features a phenyl group attached to an ethanamine backbone, with a pyrrolidin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine typically involves the reaction of 2-phenylethylamine with pyrrolidine under specific conditions. One common method involves the use of a reductive amination process, where the amine and aldehyde or ketone react in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride.

    Substitution: Alk

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

InChI

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)8-10-14-11-13-7-4-9-15-13/h1-3,5-6,13-15H,4,7-11H2

InChI Key

SOQOZRXCAGUQLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNCCC2=CC=CC=C2

Origin of Product

United States

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